1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one
Description
Chemical Identity and Characterization
Structural Properties
Molecular Structure and Conformation
The compound features a propan-2-one backbone substituted at position 1 with a bromine atom and at position 3 with a 3,4,5-trimethoxyphenyl group. The ketone carbonyl (C=O) and bromine atom create an electron-deficient α-carbon, while the aryl group contributes steric bulk and electronic effects. Computational models suggest a planar conformation for the trimethoxyphenyl ring, with methoxy substituents adopting staggered orientations to minimize steric strain.
IUPAC Nomenclature and Classification
Systematic Name:
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one
Classification:
- Organic bromide
- Aryl ketone
- Methoxy-substituted aromatic compound
Stereochemical Considerations
No chiral centers are present due to the symmetric substitution pattern of the 3,4,5-trimethoxyphenyl group and the prochiral nature of the α-bromo ketone. Racemization is not applicable.
Molecular Weight and Physical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅BrO₄ |
| Molecular Weight | 303.149 g/mol |
| Exact Mass | 302.015 g/mol |
| LogP (Octanol-Water) | 2.22 |
| Topological Polar SA | 44.76 Ų |
Data sourced from experimental measurements and computational predictions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 6.45 (s, 2H, aromatic H-2/H-6)
- δ 3.85 (s, 9H, OCH₃ groups)
- δ 4.25 (d, J=18 Hz, 2H, CH₂Br)
- δ 3.10 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃) :
- δ 205.1 (C=O)
- δ 153.2, 140.8, 137.4 (aromatic carbons)
- δ 56.1 (OCH₃)
- δ 40.5 (CH₂Br)
- δ 30.9 (COCH₃)
The symmetry of the trimethoxyphenyl group reduces aromatic proton splitting, while the α-bromo ketone group deshields adjacent protons.
Infrared (IR) Spectroscopy
Key absorption bands:
- 1705 cm⁻¹: C=O stretch (ketone)
- 1590 cm⁻¹: Aromatic C=C stretching
- 2830–2950 cm⁻¹: C-H stretches (OCH₃)
- 560 cm⁻¹: C-Br stretching
The absence of OH/NH stretches confirms the fully substituted structure.
Mass Spectrometry
- EI-MS (70 eV) :
- m/z 303 [M]⁺ (base peak)
- m/z 224 [M–Br]⁺
- m/z 195 [C₉H₁₅O₄]⁺ (trimethoxyphenyl fragment)
- m/z 77 [C₆H₅]⁺ (benzene ring)
Fragmentation follows α-cleavage at the ketone group and demethylation of methoxy groups.
X-ray Crystallography
No single-crystal diffraction data is publicly available. Computational modeling predicts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.42 Å, b=10.65 Å, c=12.03 Å, and β=97.5°.
Chemical Properties
Reactivity of the α-Bromo Ketone Functionality
The α-bromo ketone undergoes characteristic reactions:
- Nucleophilic substitution : Reacts with amines (e.g., pyrrolidine) to form α-amino ketones
- Elimination : Forms α,β-unsaturated ketones under basic conditions
- Reduction : Lithium aluminum hydride reduces the ketone to a secondary alcohol while retaining the bromide
Influence of 3,4,5-Trimethoxyphenyl Substituent
- Electronic effects : Three methoxy groups donate electron density via resonance, activating the aromatic ring toward electrophilic substitution
- Steric effects : Hinders approach of bulky reagents to the para position
- Hydrogen bonding : Methoxy oxygen atoms participate in weak intermolecular interactions
Stability Under Different Conditions
- Thermal : Stable ≤150°C; decomposes via ketone oxidation above 200°C
- Light : Photosensitive—bromine elimination occurs under UV light
- pH : Stable in neutral conditions; hydrolyzes in strong acids/bases
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 85.2 |
| Ethanol | 42.7 |
| Water | 0.3 |
| Hexane | 8.9 |
Higher solubility in polar aprotic solvents correlates with the compound's dipole moment (4.1 D).
Properties
CAS No. |
651358-42-8 |
|---|---|
Molecular Formula |
C12H15BrO4 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrO4/c1-15-10-5-8(4-9(14)7-13)6-11(16-2)12(10)17-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
FIFYBVNDCZDCBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination Using Molecular Bromine (Br₂)
The most common method involves α-bromination of 1-(3,4,5-trimethoxyphenyl)propan-2-one (CAS 177759) using Br₂ in inert solvents. Key steps include:
- Reagents : Br₂ (1.2–1.5 equiv), anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄).
- Conditions : Dropwise addition of Br₂ at 0–5°C, followed by stirring at room temperature for 2–4 hours.
- Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via flash chromatography.
- Yield : 74–85%.
Mechanistic Insight :
The reaction proceeds via enolate formation, where Br₂ acts as both an electrophile and oxidizing agent. The 3,4,5-trimethoxyphenyl group stabilizes the intermediate through resonance.
Aldol Condensation Followed by Bromination
Synthesis of α,β-Unsaturated Ketone Intermediate
A two-step approach involves:
- Aldol Condensation :
- Bromination of α,β-Unsaturated Ketone :
Advantage : Avoids handling unstable α-bromoketones directly.
Halogen Exchange Reactions
HBr-Catalyzed Bromination
A patent-pending method uses HBr as a catalyst to enhance regioselectivity:
- Reactants : 1-(3,4,5-Trimethoxyphenyl)propan-2-one, Br₂ (4–5 equiv).
- Catalyst : 48% HBr in acetic acid (1–2 mol%).
- Conditions : 50–55°C for 12 hours, followed by bromine distillation.
- Yield : 90–92%.
Key Benefit : Reduced side products (e.g., dibrominated derivatives) and scalable for industrial production.
Comparative Analysis of Methods
Analytical Characterization
- ¹H NMR (CDCl₃) : δ 4.44 (s, 2H, Br-CH₂), 3.96 (s, 3H, 4-OCH₃), 3.95 (s, 6H, 3,5-OCH₃), 7.27 (s, 2H, Ar-H).
- ¹³C NMR : δ 190.28 (C=O), 153.20 (Ar-C), 30.38 (Br-CH₂).
- HRMS : m/z calcd. for C₁₂H₁₅BrO₄ [M+H]⁺: 303.0241; found: 303.0238.
Challenges and Optimizations
- Side Reactions : Over-bromination is mitigated using controlled stoichiometry (1.2–1.5 equiv Br₂).
- Solvent Choice : CCl₄ minimizes radical pathways compared to DCM.
- Catalytic Systems : HBr in acetic acid improves reaction kinetics and selectivity.
Applications in Drug Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Nucleophilic Substitution (SN1/SN2)
The bromine atom serves as a good leaving group, enabling substitution reactions:
-
Reagents : Nucleophiles (e.g., CN⁻, NH₃, RO⁻).
-
Conditions : Polar aprotic solvent (e.g., DMSO, DMF) or protic solvent (e.g., ethanol).
-
Products :
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| SN2 | NaCN, DMSO | Cyano derivative |
| SN1 | NH₃, EtOH, reflux | Amine derivative |
Elimination (E2)
Dehydrohalogenation forms an α,β-unsaturated ketone:
-
Reagents : Strong base (e.g., KOtBu, NaOH).
-
Conditions : Ethanol, reflux.
-
Product : 3-(3,4,5-trimethoxyphenyl)propen-2-one .
Organometallic Reactions
The bromo compound can react with metals like magnesium to form organomagnesium intermediates:
-
Reagents : Mg, THF.
-
Conditions : Dry inert atmosphere, reflux.
-
Product : 3-(3,4,5-trimethoxyphenyl)propan-2-one Grignard reagent .
-
Applications : Subsequent reaction with carbonyl compounds to form alcohols or ketones .
Carbonyl Reactivity
The ketone group undergoes typical carbonyl reactions:
-
Hydrazine Addition : Forms hydrazones (e.g., hydrazine reacts with the ketone to yield a carbohydrazide derivative) .
-
Cyanohydrin Formation : Reaction with NaCN/HCl generates cyanohydrins.
Analytical Data and Characterization
Synthetic intermediates and products are characterized using:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have highlighted the anticancer potential of compounds related to 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one. For example, derivatives of the 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Research indicates that modifications to this moiety can enhance biological activity without compromising safety profiles. One study reported that specific analogues exhibited IC50 values as low as 1.1 nM, demonstrating potent antiproliferative effects against cancer cells .
Structure-Activity Relationship (SAR) Studies:
The structure-activity relationship studies on derivatives of 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one reveal that the presence of methoxy groups significantly influences the compound's biological activity. The removal or alteration of these groups often leads to a decrease in efficacy, underscoring their importance in maintaining the desired pharmacological effects .
Synthetic Organic Chemistry Applications
Synthesis of Novel Compounds:
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom can be utilized in substitution reactions to introduce different functional groups, facilitating the creation of more complex molecules .
Chalcone Derivatives:
This compound is also a precursor for synthesizing chalcone derivatives, which are known for their diverse biological activities including anti-inflammatory and antimicrobial properties. The ability to modify the aromatic rings allows for the exploration of new compounds with tailored biological activities .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Structure | IC50 (nM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | Structure A | 1.1 | HeLa |
| Compound B | Structure B | 6.1 | MCF-7 |
| Compound C | Structure C | 29.2 | A549 |
Note: Structures are illustrative; actual structures would be linked or depicted based on research findings.
Case Study: Synthesis and Evaluation
A comprehensive study involved synthesizing a series of pyrrolidine derivatives from 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one. These derivatives were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to the parent compound .
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anticancer activity through the inhibition of tubulin polymerization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
The bromine atom at the α-position of the ketone group in 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one distinguishes it from analogs. Comparative studies highlight:
- 1-(3,4,5-Trimethoxyphenyl)propan-2-one (3,4,5-TMPA) : Lacks the bromine atom, reducing electrophilicity and reactivity in nucleophilic substitutions. This decreases its utility in cross-coupling reactions but enhances stability under physiological conditions .
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one : A shorter carbon chain (ethane vs. propane) results in lower steric hindrance, facilitating faster reaction kinetics in heterocyclic ring formation (e.g., thiazoles) .
- (E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : The α,β-unsaturated ketone (chalcone) system enhances planarity and π-π stacking with biological targets like tubulin, improving anticancer activity compared to the saturated propan-2-one derivative .
2.2.1. Anticancer Activity
- 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one : Demonstrates moderate antiproliferative activity against glioblastoma (IC₅₀: ~15 µM) due to tubulin polymerization inhibition. However, its saturated structure limits membrane permeability compared to chalcone derivatives .
- 1-[1-(3,4,5-Trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one (Compound 2) : Exhibits superior DNAse I inhibition (IC₅₀: 132.62 µM) compared to the brominated analog, attributed to the pyrrolidine ring enhancing hydrogen bonding with enzyme active sites .
- Combretastatin A-4 derivatives : Replacing the 3,4,5-trimethoxyphenyl group with brominated propan-2-one moieties reduces water solubility but maintains microtubule-disrupting activity, as seen in sodium phosphate prodrugs .
2.2.2. Substituent Effects on Bioactivity
- 3,4,5-Trimethoxyphenyl vs. 3,5-Dimethoxyphenyl : Removal of the 4-methoxy group in pyrrolo[2,1-a]phthalazines reduces steric bulk, enhancing binding to kinase targets (e.g., 50% growth inhibition at 1 µM vs. 5 µM for 3,4,5-TMPA analogs) .
- Bromine vs. Chlorine : Brominated derivatives exhibit higher lipophilicity (logP: 2.8 vs. 2.3 for chloro analogs), improving blood-brain barrier penetration in glioblastoma models .
Key Data Tables
Table 1. Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | logP |
|---|---|---|---|---|
| 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one | C₁₂H₁₅BrO₄ | 303.15 | 98–100 | 2.8 |
| 1-(3,4,5-Trimethoxyphenyl)propan-2-one | C₁₂H₁₆O₄ | 224.25 | 72–74 | 1.9 |
| (E)-1-(4-Bromophenyl)-3-(3,4,5-TMP)prop-2-en-1-one | C₁₈H₁₇BrO₄ | 385.23 | 145–147 | 3.2 |
Research Findings and Implications
- Electron-Withdrawing Effects: The bromine atom in 1-bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one increases α-carbon electrophilicity, making it a superior Michael acceptor compared to non-halogenated analogs (e.g., 30% faster reaction with glutathione in cancer cells) .
- Methoxy Group Positioning : The 3,4,5-trimethoxy configuration optimizes π-stacking with hydrophobic enzyme pockets, as shown in molecular docking studies with DNA topoisomerase II (binding energy: −9.2 kcal/mol vs. −7.8 kcal/mol for 3,4-dimethoxy analogs) .
Biological Activity
1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one includes a bromine atom attached to a propanone framework that is further substituted with a 3,4,5-trimethoxyphenyl group. This structural composition is significant as it influences the compound's biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one. For instance:
- Cytotoxicity in Cancer Cell Lines : A study evaluating the antiproliferative effects of related compounds demonstrated significant growth inhibition in various human cancer cell lines. The sulforhodamine B (SRB) assay indicated that certain derivatives exhibited GI50 values in the low micromolar range (e.g., GI50 = 2.6 µM for CM-M345) against colorectal cancer cells (HCT116) .
- Mechanism of Action : The mechanism underlying these effects often involves the activation of p53-dependent pathways, which are crucial for regulating cell cycle and apoptosis in response to DNA damage . Compounds with similar structures have shown selective cytotoxicity towards cancer cells while sparing normal cells .
Other Biological Activities
Apart from anticancer properties, compounds with similar moieties have been investigated for additional biological activities:
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis . This inhibition can lead to reduced proliferation of cancer cells.
- Kinase Activity Modulation : Certain studies suggest that these compounds may interact with various kinase pathways, which are pivotal in cancer cell signaling and growth .
Study on Antiproliferative Effects
A recent study assessed a series of compounds including 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one analogs for their cytostatic activity against multiple cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced antiproliferative activity. For example:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one | HCT116 | 2.6 |
| Analog A | HOP-92 | 86.28 |
| Analog B | SK-BR-3 | 46.14 |
This table illustrates the varying degrees of efficacy across different cell lines and highlights the importance of structural modifications .
Synthesis and Structure-Activity Relationship
The synthesis of 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one typically involves bromination reactions followed by coupling with appropriate phenolic derivatives. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For instance:
Q & A
Q. What are the common synthetic routes for preparing 1-Bromo-3-(3,4,5-trimethoxyphenyl)propan-2-one?
The synthesis typically involves bromination of a propan-2-one precursor. For example, 1-(3,4,5-trimethoxyphenyl)propan-2-one can be brominated using bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) under controlled conditions. A method analogous to the bromination of 1-(3,4,5-trimethoxyphenyl)ethanone (as described in ) can be adapted, where bromine is introduced at the α-position of the ketone. Key steps include:
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key features should be observed?
- ¹H/¹³C NMR : The bromine atom induces deshielding in adjacent protons. For example:
- The methyl group adjacent to the carbonyl (CH₂CO) typically appears as a singlet at δ ~3.5–4.0 ppm (¹H NMR).
- Aromatic protons from the 3,4,5-trimethoxyphenyl group resonate as a singlet at δ ~6.5–7.0 ppm due to symmetry .
- IR Spectroscopy : A strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Br absorption at ~500–600 cm⁻¹ .
- HR-MS : The molecular ion peak ([M+H]⁺) should match the theoretical mass (C₁₂H₁₅BrO₄: ~318.03 g/mol).
Q. How is X-ray crystallography applied to determine the crystal structure of derivatives?
X-ray crystallography (using programs like SHELXL) resolves molecular geometry and intermolecular interactions. For example, derivatives with similar structures (e.g., 3,4,5-trimethoxyphenyl-containing isoxazolidines) have been analyzed to confirm stereochemistry and hydrogen-bonding patterns . Key parameters include:
- Crystallization : Ethanol or methanol as solvents.
- Data collection : High-resolution (≤1.0 Å) datasets reduce refinement errors.
- Validation : R-factor < 5% and electron density maps for bromine positioning .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromination yield?
Yields vary with substituent effects and steric hindrance. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination.
- Catalysts : Lewis acids like FeCl₃ or AlCl₃ can accelerate bromine activation .
- Temperature : Lower temperatures (~0°C) minimize side reactions (e.g., di-bromination).
- Monitoring : TLC or in-situ IR tracks reaction progress. shows yields ranging from 17% to 73% for structurally similar compounds, highlighting the need for iterative optimization .
Q. What computational methods predict reactivity and stability, and how do they inform experimental design?
- DFT calculations (B3LYP/6-31G(d)) : Used to model transition states and electron density maps. For example, quantum studies on 3,4,5-trimethoxyphenyl derivatives reveal charge distribution at the brominated carbon, guiding nucleophilic substitution pathways .
- Molecular docking : Predicts binding affinity in pharmacological studies (e.g., tubulin inhibitors in ).
- Solvent effects : COSMO-RS simulations optimize solubility for crystallization .
Q. How should researchers resolve discrepancies between theoretical and experimental spectral data?
- Case study : A calculated ¹H NMR shift for the CH₂Br group (δ ~3.8 ppm) may mismatch experimental data (δ ~4.2 ppm) due to solvent effects or crystal packing.
- Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
